molecular formula C14H11N B2892812 1-(naphthalen-2-yl)-1H-pyrrole CAS No. 412284-19-6

1-(naphthalen-2-yl)-1H-pyrrole

Cat. No.: B2892812
CAS No.: 412284-19-6
M. Wt: 193.249
InChI Key: RZOKCPPMEHWLQH-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)-1H-pyrrole is a heteroaromatic compound consisting of a pyrrole ring substituted at the 1-position with a naphthalen-2-yl group. This structural motif confers unique electronic and steric properties, making it valuable in organic synthesis and materials science.

Properties

IUPAC Name

1-naphthalen-2-ylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-2-6-13-11-14(8-7-12(13)5-1)15-9-3-4-10-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOKCPPMEHWLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Naphthalen-2-yl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 2-bromonaphthalene with pyrrole in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction yields this compound with good efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-2-yl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthyl-pyrrole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the naphthalene ring.

    Substitution: Electrophilic substitution reactions are common, where the pyrrole ring can be substituted with various electrophiles such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Halogens (chlorine, bromine), nitro groups, and other electrophiles.

Major Products Formed:

  • Oxidized naphthyl-pyrrole derivatives.
  • Hydrogenated naphthalene-pyrrole compounds.
  • Substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

1-(Naphthalen-2-yl)-1H-pyrrole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological macromolecules are of particular interest.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: In materials science, this compound is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which 1-(naphthalen-2-yl)-1H-pyrrole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The naphthalene moiety can engage in π-π interactions with aromatic amino acids, while the pyrrole ring can form hydrogen bonds or coordinate with metal ions. These interactions can influence various molecular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Analogues

Aryl-Substituted Pyrroles
  • 1-(4-Chlorophenyl)-1H-pyrrole (CAS 107302-22-7) : Replaces the naphthalene group with a chlorophenyl ring. The electron-withdrawing Cl atom reduces electron density on the pyrrole, altering reactivity in electrophilic substitutions. This compound is used in ligand synthesis and pharmaceutical intermediates .
  • 1-(3-Bromophenyl)-1H-pyrrole (CAS 107302-22-7) : Similar to the chlorophenyl analogue but with a bromine substituent, which increases molecular weight (222.08 g/mol) and may enhance halogen bonding in crystal engineering .
  • 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole: Incorporates iodine (molecular weight 297.13 g/mol) and methyl groups.
Heteroaromatic-Substituted Pyrroles
  • 1-(Furan-2-ylmethyl)-1H-pyrrole : Features a furan substituent, which introduces oxygen-based lone pairs. This compound is used as a flavoring agent due to its lower molecular weight (147.17 g/mol) and higher volatility compared to naphthalene-containing analogues .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Features
1-(Naphthalen-2-yl)-1H-pyrrole ~219.26* Not reported High π-conjugation, lipophilic
1-(4-Chlorophenyl)-1H-pyrrole 177.63 Not reported Electron-deficient, halogenated
1-(3-Bromophenyl)-1H-pyrrole 222.08 Not reported Heavy atom effect, potential XB donor
1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole 297.13 82–84 High density, iodinated
1-(Furan-2-ylmethyl)-1H-pyrrole 147.17 Not reported Volatile, flavor applications

*Calculated based on molecular formula C₁₄H₁₁N.

Biological Activity

1-(Naphthalen-2-yl)-1H-pyrrole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound can be synthesized through various methods, including the Paal-Knorr reaction, which involves the condensation of naphthalene derivatives with suitable amines. The compound's structure is characterized by a pyrrole ring fused to a naphthalene moiety, enhancing its lipophilicity and biological activity.

Synthesis Pathway

  • Reagents : Naphthalene derivatives, amines.
  • Conditions : Typically performed under reflux conditions in an inert atmosphere.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry reported that treatment with this compound resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7) at concentrations above 10 µM. The compound was found to activate caspase pathways, indicating its role in promoting apoptosis .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Reactive Oxygen Species (ROS) Modulation : It may alter ROS levels within cells, leading to oxidative stress that can trigger apoptotic pathways.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with biological targets. These studies typically utilize software to predict binding affinities and elucidate binding sites on target proteins.

Target Protein Binding Affinity (kcal/mol)
COX-2-9.5
LOX-8.7

These interactions suggest that the compound has a high affinity for these enzymes, which may contribute to its observed biological activities.

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